molecular formula C10H14O2 B14665690 11-Oxadispiro[4.0.4.1]undecan-1-one CAS No. 36803-49-3

11-Oxadispiro[4.0.4.1]undecan-1-one

Cat. No.: B14665690
CAS No.: 36803-49-3
M. Wt: 166.22 g/mol
InChI Key: CVJABEWGAMVRHV-UHFFFAOYSA-N
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Description

11-Oxadispiro[4.0.4.1]undecan-1-one is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional arrangements. The molecular formula of this compound is C10H14O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxadispiro[4.0.4.1]undecan-1-one typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic ketone. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

11-Oxadispiro[4.0.4.1]undecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds .

Scientific Research Applications

11-Oxadispiro[4.0.4.1]undecan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-Oxadispiro[4.0.4.1]undecan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Oxadispiro[4.0.4.1]undecan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

36803-49-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

11-oxadispiro[4.0.46.15]undecan-10-one

InChI

InChI=1S/C10H14O2/c11-8-4-3-7-10(8)9(12-10)5-1-2-6-9/h1-7H2

InChI Key

CVJABEWGAMVRHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3(O2)CCCC3=O

Origin of Product

United States

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